(S)-(+)-Methyl glycidyl ether

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

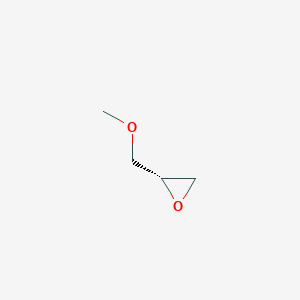

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(methoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMJVFRMDSNFRT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426299 | |

| Record name | (S)-(+)-Methyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64491-68-5 | |

| Record name | (S)-(+)-Methyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-Glycidyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Chirality in Modern Chemical Synthesis and Materials Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications. numberanalytics.comhilarispublisher.com Molecules that are mirror images of each other are known as enantiomers. In many biological and chemical systems, the "handedness" of a molecule dictates its function and interaction with other chiral molecules. numberanalytics.comhilarispublisher.com

In the pharmaceutical industry, the differing physiological effects of enantiomers are well-documented. Often, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. hilarispublisher.commusechem.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, underscored the critical importance of producing single-enantiomer drugs. numberanalytics.commusechem.com This has driven the development of asymmetric synthesis, a field dedicated to selectively producing a single enantiomer of a chiral compound. numberanalytics.comacademie-sciences.fr

Materials science also leverages chirality to create advanced materials with unique optical, electronic, and mechanical properties. chiralpedia.com Chiral polymers, for instance, can self-assemble into helical structures, influencing the material's properties. acs.org These materials are used in a variety of applications, including the development of advanced optical devices, chiral catalysts for selective chemical reactions, and specialized sensors. chiralpedia.comacs.org Chiral liquid crystals are integral to modern display technologies, and chiral surfaces can be used for enantioselective separations. chiralpedia.com The ability to control the three-dimensional arrangement of atoms allows for the design of materials with tailored functionalities. chiralpedia.comacs.org

S + Methyl Glycidyl Ether in the Context of Enantiopure Intermediates and Chiral Building Blocks

Enantiopure intermediates, or chiral building blocks, are pure enantiomers used as starting materials in the synthesis of more complex chiral molecules. nih.govacs.org The use of these synthons is a cornerstone of modern asymmetric synthesis, as it allows chemists to incorporate a specific stereocenter into a target molecule with high fidelity. acs.orgunivpancasila.ac.id (S)-(+)-Methyl glycidyl (B131873) ether serves as an exemplary chiral building block due to its versatile reactivity. tcichemicals.comchemimpex.com

The high reactivity of the epoxide ring in (S)-(+)-methyl glycidyl ether, driven by ring strain, allows for nucleophilic ring-opening reactions. chalmers.se This enables the introduction of a variety of functional groups with a defined stereochemistry. chemimpex.com This property is exploited in the synthesis of numerous pharmaceutical compounds and other biologically active molecules. chemimpex.comsacheminc.com For example, it is a key intermediate in the synthesis of certain β-blockers. sacheminc.comscispace.com

The controlled ring-opening of this compound is also fundamental to its use in polymer chemistry. It serves as a monomer in ring-opening polymerizations to produce polyethers with chiral pendant groups. arabjchem.orgnih.gov These chiral polymers can exhibit unique properties, such as thermoresponsiveness, which can be tuned by copolymerizing with other monomers like ethylene (B1197577) oxide or other glycidyl ethers. mdpi.comacs.org The resulting polymers have potential applications in biomedical fields, such as drug delivery systems and tissue engineering. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | (S)-1-Methoxy-2,3-epoxypropane, (S)-2-(Methoxymethyl)oxirane tcichemicals.comchemimpex.com |

| CAS Number | 64491-68-5 chemimpex.com |

| Molecular Formula | C4H8O2 chemimpex.com |

| Molecular Weight | 88.11 g/mol chemimpex.com |

| Appearance | Colorless clear liquid chemimpex.com |

| Density | 0.98 g/mL chemimpex.com |

| Optical Rotation | [α]20/D +12 to +15° (neat) chemimpex.com |

Overview of Current Research Trajectories and Future Directions

Stereoselective Synthesis Pathways

The creation of the specific stereochemistry in this compound relies on synthetic strategies that can control the three-dimensional arrangement of atoms, particularly at the chiral carbon of the oxirane (epoxide) ring.

Asymmetric Epoxidation and Chiral Induction Approaches for Oxirane Formation

Asymmetric epoxidation is a powerful strategy for converting prochiral alkenes into chiral epoxides with high enantioselectivity. The Sharpless-Katsuki asymmetric epoxidation is a prominent example, utilizing a titanium tetra(isopropoxide) catalyst, a chiral dialkyl tartrate like diethyl tartrate (DET), and an oxidant such as tert-butyl hydroperoxide (TBHP) to convert primary and secondary allylic alcohols into 2,3-epoxyalcohols. dalalinstitute.comresearchgate.net The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of either the (R)- or (S)-epoxide. dalalinstitute.comnih.gov For instance, the epoxidation of allyl alcohol using this method can yield optically pure glycidol, a direct precursor to glycidyl ethers. nih.gov

Another effective method for achieving high enantiopurity is through hydrolytic kinetic resolution (HKR). This technique is used to resolve a racemic mixture of a terminal epoxide. The Jacobsen (S,S)-Co(III)salen catalyst, for example, can be used to selectively hydrolyze one enantiomer of an epoxide, leaving the other, desired enantiomer unreacted and in high enantiomeric excess. nih.gov A study demonstrated the application of this method on a 1:1 diastereomeric mixture of an isopropylidene-protected glyceryl glycidyl ether. Treatment with the Jacobsen catalyst resulted in the selective hydrolysis of the unwanted diastereomer, yielding the desired enantiopure diastereomer in 49% yield (out of a maximum 50%) and over 99% diastereomeric purity. nih.gov

Table 1: Asymmetric Approaches to Chiral Oxirane Formation

| Method | Catalyst/Reagent System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Epoxidation | Titanium tetra(isopropoxide), Diethyl Tartrate (DET), TBHP | Allylic Alcohols | Enantioselective conversion to 2,3-epoxyalcohols; stereochemistry controlled by DET enantiomer. | dalalinstitute.comnih.gov |

| Hydrolytic Kinetic Resolution (HKR) | (S,S)-Co(III)salen (Jacobsen Catalyst) | Racemic Terminal Epoxides | Separation of enantiomers by selective hydrolysis of one, yielding the other in high enantiopuric form. | nih.gov |

Derivatization from Chiral Precursors and Renewable Resources (e.g., Glycidol)

Once a chiral epoxide like (S)-glycidol is obtained, it can be readily converted to the target this compound. The Williamson ether synthesis is a common method, where the hydroxyl group of (S)-glycidol is deprotonated by a base to form an alkoxide, which then reacts with a methylating agent.

Alternatively, syntheses can start from other chiral precursors. Research has shown the synthesis of optically active glycidyl ethers by reacting an alcohol with an optically active epoxy compound, such as (S)-glycidyl m-nitrobenzenesulfonate (B8546208), in the presence of a fluoride (B91410) salt like cesium fluoride. google.com This method proceeds without significant racemization, yielding a glycidyl ether with high optical purity. google.com For example, the reaction of 4-hydroxyindole (B18505) with (S)-glycidyl m-nitrobenzenesulfonate (99.3% e.e.) produced (S)-4-(2,3-epoxypropoxy)indole with a 94.1% yield and an optical purity of 99.2% e.e. google.com

Green Chemistry Principles in Glycidyl Ether Production

The industrial synthesis of glycidyl ethers has traditionally involved hazardous reagents and generated significant waste. Modern approaches focus on incorporating green chemistry principles to create more sustainable and efficient processes.

Solvent-Free Reaction Systems and Their Mechanistic Implications

A significant advancement in green synthesis is the development of solvent-free reaction systems. chalmers.se These methods eliminate the need for volatile and often toxic organic solvents, reducing waste and simplifying product purification. For glycidyl ether synthesis, this is typically achieved by reacting an alcohol with epichlorohydrin using a solid base (like potassium or sodium hydroxide) and a phase-transfer catalyst, with the reactants themselves forming the reaction medium. chalmers.seresearchgate.netgoogle.com This solid-liquid phase reaction allows for easy separation of solid by-products, such as sodium chloride, through simple filtration. researchgate.net This approach not only has environmental benefits but can also lead to increased yields; for instance, yields of 92.0% for octylglycidyl ether have been reported using this method. researchgate.net The reaction can be performed at moderate temperatures (10-100°C) under atmospheric pressure. google.com

Application of Phase-Transfer Catalysis for Enhanced Efficiency and Selectivity

Phase-Transfer Catalysis (PTC) is a key technology enabling solvent-free synthesis and enhancing reaction efficiency in multiphase systems. iagi.or.id In glycidyl ether synthesis from an alcohol and epichlorohydrin, the alcohol (or organic phase) and the solid base (alkali metal hydroxide) are immiscible. The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transferring the deprotonated alcohol (alkoxide) from the solid or aqueous phase to the organic phase where it can react with epichlorohydrin. chalmers.semdpi.com

Table 2: Phase-Transfer Catalyzed Synthesis of Glycidyl Ethers

| Alcohol Reactant | Catalyst (PTC) | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Octanol | Various Quaternary Ammonium Salts | Sodium Hydroxide | Solvent-free | 92.0% | researchgate.net |

| 1-Decanol / 1-Tetradecanol | Tetrabutylammonium Bromide (TBAB) | Solid Base | Solvent-free | >75% | chalmers.se |

| Guaiacol | Tetrabutylammonium Bromide (TBAB) | Sodium Hydroxide | L-L-L Continuous Flow Reactor, 40°C | 85% Selectivity | mdpi.com |

| Oleyl Alcohol | Tetrabutylammonium Bromide (TBAB) | Sodium Hydroxide | n-hexane, 60°C | Optimum Conditions Identified | iagi.or.id |

Utilization of Bio-based Feedstocks and Sustainable Synthetic Routes

The foundation of a truly green synthetic process lies in the use of renewable raw materials. Significant progress has been made in sourcing the key precursors for glycidyl ethers from biomass. emerald.com Epichlorohydrin, a crucial building block, is traditionally derived from petroleum. However, a greener industrial process now exists to produce it from glycerol (B35011), a major byproduct of biodiesel production. rsc.orglu.se

Furthermore, the alcohol component can be sourced from a wide array of renewable feedstocks. Fatty alcohols, such as oleyl alcohol, can be derived from the large-scale industrial processing of vegetable oils and animal fats. rsc.orgrsc.org Other bio-based phenolic compounds like eugenol (B1671780) (from clove oil), vanillin, and diphenolic acid are also being explored as sustainable alternatives for creating epoxy monomers. acs.orgresearchgate.net Combining a bio-derived alcohol with "green" epichlorohydrin from glycerol allows for the synthesis of completely bio-based glycidyl ethers. rsc.org An alternative sustainable route avoids epichlorohydrin altogether through the chemo-enzymatic epoxidation of allyl ethers, which can be formed from bio-based alcohols. lu.se

Optimization of Reaction Parameters for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of all reaction parameters. The primary goals are to enhance yield, ensure high enantiopurity, and improve process efficiency and safety.

Catalyst Design and Performance Evaluation in Chiral Glycidyl Ether Formation

The cornerstone of producing enantiopure this compound is the use of chiral catalysts. The hydrolytic kinetic resolution (HKR) of racemic terminal epoxides, including glycidyl ethers, stands out as a highly effective method.

The mechanism of these metal-salen catalysts often involves a cooperative bimetallic pathway, where two catalyst molecules work in concert to activate both the epoxide and the nucleophile (water, in the case of HKR). mdpi.com This dual-activation model explains the high reactivity and selectivity observed. mdpi.com

Beyond kinetic resolution, phase-transfer catalysis (PTC) is another important methodology, particularly for the initial synthesis of the racemic glycidyl ether from an alcohol and epichlorohydrin. csmcri.res.inchiraltech.com While not inherently chiral, these catalysts, such as tetrabutylammonium bromide (TBAB), facilitate the reaction between the alcohol and epichlorohydrin in a solvent-free or biphasic system, which offers advantages in terms of process simplification and reduced waste. csmcri.res.inchiraltech.com The design of chiral phase-transfer catalysts remains an active area of research for direct asymmetric synthesis.

Organocatalysis also presents an alternative approach. Chiral thiophosphorus acids have been designed and evaluated for asymmetric reactions. sielc.comchemicalbook.com These catalysts function by creating a chiral pocket that can differentiate between enantiomeric transition states, although their application to glycidyl ether synthesis is still an emerging field. sielc.comchemicalbook.com

The evaluation of catalyst performance is based on several key metrics:

Enantiomeric Excess (ee%): The primary measure of the catalyst's ability to produce the desired enantiomer.

Yield (%): The amount of the desired enantiopure product obtained.

Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and efficiency.

Recyclability: The ability to recover and reuse the catalyst without significant loss of performance, which is crucial for cost-effective, scalable production. mdpi.com

Influence of Temperature, Reactant Concentration, and Stoichiometric Ratios on Yield and Purity

The yield and purity of this compound are highly sensitive to the interplay of temperature, reactant concentrations, and their stoichiometric ratios. Optimizing these parameters is a multi-variable challenge essential for scalable synthesis.

Temperature: Reaction temperature has a profound effect on both reaction rate and selectivity. In the synthesis of glycidyl ethers, higher temperatures generally increase the reaction rate. However, excessive temperatures can lead to side reactions, such as polymerization of the epoxide or loss of catalyst stereoselectivity, thereby reducing both yield and purity. For the etherification reaction using a phase-transfer catalyst, temperatures are typically controlled within a specific range (e.g., 80-110 °C) to achieve a balance between reaction speed and product quality. mdpi.comsigmaaldrich.com

Reactant Concentration and Stoichiometric Ratios: The molar ratio of the alcohol (methanol precursor), epichlorohydrin, and the base (like sodium hydroxide) is critical. In phase-transfer catalyzed systems, a molar excess of epichlorohydrin is often used to ensure complete conversion of the alcohol. However, a large excess complicates downstream purification. The amount of base must be carefully controlled; an insufficient amount leads to incomplete reaction, while an excess can promote side reactions. Studies on similar glycidyl ether syntheses have shown that optimizing the base-to-hydroxyl group ratio can maximize conversion. mdpi.com For example, a study on glycidylation found an optimal NaOH/OHV ratio of 3.4 achieved the maximum conversion. mdpi.com

The concentration of the catalyst itself is another key parameter. In solvent-free systems using phase-transfer catalysts like tetrabutylammonium iodide (TBAI), yield can be significantly dependent on the catalyst loading. mdpi.com

The following interactive tables summarize the typical effects of these parameters on the synthesis of glycidyl ethers, based on findings from related studies. mdpi.comchiraltech.com

Table 1: Influence of Reaction Temperature on Glycidyl Ether Yield Data synthesized from descriptive reports on process optimization. mdpi.comchiraltech.com

| Temperature (°C) | Relative Yield (%) | Purity (%) | Observations |

| 60 | 65 | 95 | Slower reaction rate, requires longer reaction time. |

| 80 | 85 | 94 | Good balance of rate and selectivity. |

| 100 | 92 | 90 | Faster rate, but increased potential for side products. |

| 120 | 88 | 85 | Significant formation of by-products, lower purity. |

Table 2: Effect of Catalyst and Base Stoichiometry on Glycidyl Ether Conversion Data synthesized from descriptive reports on process optimization. mdpi.comcsmcri.res.in

| Reactant Ratio (Base/Alcohol) | Catalyst (mol%) | Conversion (%) | Observations |

| 1.5:1 | 1 | 70 | Incomplete conversion of alcohol. |

| 2.5:1 | 3 | 88 | Efficient conversion with moderate catalyst loading. |

| 3.4:1 | 5 | 95 | High conversion, approaching optimal conditions. |

| 4.0:1 | 5 | 94 | Excess base may lead to side reactions, no gain in conversion. |

Novel Isolation and Purification Methodologies for Enantiopure Products

The isolation of this compound with high purity from the reaction mixture is a critical final step. The chosen methodology depends on the synthetic route employed.

For syntheses utilizing hydrolytic kinetic resolution, the primary challenge is separating the unreacted enantiopure epoxide from the diol by-product and the catalyst. A common and effective method is vacuum distillation, which takes advantage of the different boiling points of the epoxide and the diol. acs.org This allows for the convenient separation of the volatile epoxide product. acs.org The catalyst can often be recovered by precipitation and filtration after the reaction. mdpi.comcsmcri.res.in

In solvent-free syntheses using a phase-transfer catalyst, a key advantage is the simplified purification process. The solid by-products, such as sodium chloride and excess sodium hydroxide, can be easily removed by simple filtration, leaving the crude liquid product. csmcri.res.in

For achieving the highest levels of enantiopurity, or for separating enantiomers from a racemic mixture, chromatographic techniques are indispensable.

Flash Chromatography: This is a standard method for purification. For related compounds like (S)-(+)-Benzyl glycidyl ether, purification is achieved using silica (B1680970) gel chromatography with a solvent system such as petroleum ether/ethyl acetate. chemicalbook.com

Preparative High-Performance Liquid Chromatography (HPLC): This is the state-of-the-art technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.govyoutube.com The choice of CSP (e.g., polysaccharide-based, crown ether-based) and mobile phase is crucial for achieving baseline separation. chiraltech.comnih.gov This method is scalable and can be used for producing multi-kilogram quantities of enantiopure compounds. chiraltech.comsielc.com

Gas Chromatography (GC): On an analytical scale, GC with a chiral stationary phase, such as one based on cyclodextrin, can be used to resolve enantiomers and determine enantiomeric excess. researchgate.net

A typical purification sequence after a kinetic resolution might involve:

Neutralization of the reaction mixture.

Extraction of the products into an organic solvent (e.g., dichloromethane). orgsyn.org

Drying and concentration of the organic phase. orgsyn.org

Purification by vacuum distillation or flash chromatography to remove the bulk of impurities and by-products. acs.orgchemicalbook.com

If necessary, final polishing by preparative chiral HPLC to achieve >99% ee. chiraltech.com

Epoxide Ring-Opening Reactions and Stereochemical Control

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base and proceed with distinct regioselectivity and stereochemistry. The inherent chirality of this compound adds a layer of complexity and opportunity for stereochemical control in these transformations.

The ring-opening of epoxides can proceed through mechanisms with characteristics of both SN1 and SN2 reactions. The predominant pathway is influenced by the reaction conditions and the structure of the epoxide and nucleophile.

SN2-like Pathway (Basic or Neutral Conditions): Under basic or neutral conditions, the ring-opening of this compound typically follows an SN2 mechanism. libretexts.orgmasterorganicchemistry.com Strong nucleophiles attack one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (the primary carbon of the oxirane ring). masterorganicchemistry.comopenstax.org This results in the formation of a secondary alcohol. The reaction proceeds with inversion of configuration at the center of attack. youtube.com However, since the attack is at the unsubstituted carbon, the stereochemistry at the chiral center of this compound is retained.

SN1-like Pathway (Acidic Conditions): In the presence of a strong acid, the epoxide oxygen is first protonated, forming a better leaving group. chemistrysteps.comlibretexts.org This is followed by the breaking of the carbon-oxygen bond, which can lead to the formation of a carbocation-like transition state. chemistrysteps.com The nucleophile then attacks the more stable carbocation, which in the case of an unsymmetrical epoxide, is the more substituted carbon. chemistrysteps.com For this compound, this would mean attack at the secondary carbon. It's important to note that even under acidic conditions, the reaction often has significant SN2 character and is not a pure SN1 mechanism. youtube.com This results in a product mix where the major product arises from attack at the more substituted carbon.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions, and understanding the interplay between electronic and steric effects is key to predicting the outcome.

Both acids and bases can catalyze the ring-opening of epoxides, but they do so through different mechanisms, leading to different products.

Acid-Catalyzed Ring Opening: In an acidic medium, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. masterorganicchemistry.com The nucleophile then attacks one of the carbon atoms of the epoxide. For unsymmetrical epoxides like this compound, the attack generally occurs at the more substituted carbon atom. libretexts.org This is because the transition state has some carbocationic character, which is better stabilized at the more substituted position. The reaction proceeds with anti-addition of the nucleophile and the hydroxyl group. libretexts.org Common acid catalysts include Lewis acids like boron trifluoride etherate and Brønsted acids like sulfuric acid. google.com

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile directly attacks the epoxide ring. masterorganicchemistry.com The driving force for this reaction is the relief of ring strain. libretexts.org The attack occurs at the less sterically hindered carbon atom, following an SN2 mechanism. openstax.org This results in the formation of an alkoxide, which is then protonated in a subsequent workup step to yield the alcohol. libretexts.org The stereochemistry at the attacked carbon is inverted, but as the attack is on the less substituted carbon, the chirality of this compound is preserved.

| Catalyst Type | Mechanism | Site of Nucleophilic Attack | Stereochemistry |

| Acid | SN1-like | More substituted carbon | Anti-addition |

| Base | SN2 | Less substituted carbon | Inversion at the point of attack |

Chiral auxiliaries and catalysts play a pivotal role in controlling the stereochemical outcome of reactions involving chiral molecules like this compound. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of the reaction. numberanalytics.com

The principle behind using a chiral auxiliary is to create a diastereomeric intermediate that allows for stereoselective transformations. numberanalytics.com The auxiliary, being chiral itself, influences the approach of the reagent to the substrate, favoring the formation of one stereoisomer over the other. numberanalytics.com After the desired stereoselective reaction, the auxiliary is removed. numberanalytics.com

In the context of this compound, while the starting material is already chiral, the use of a chiral catalyst can be crucial in reactions where new stereocenters are formed. For instance, in the kinetic resolution of racemic epoxides, a chiral catalyst can selectively catalyze the ring-opening of one enantiomer, leaving the other unreacted.

The choice of catalyst, whether it's a chiral Lewis acid or a chiral base, can direct the nucleophilic attack to a specific face of the epoxide, thereby controlling the absolute configuration of the product. This level of control is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

The high reactivity of the epoxide ring in this compound allows for the formation of a wide array of functionalized adducts through reactions with various nucleophiles.

Amines: The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols. semanticscholar.org Primary and secondary amines can act as nucleophiles, attacking the epoxide ring to form the corresponding adducts. mdpi.com The reaction is typically carried out under neat conditions or in a protic solvent. The resulting β-amino alcohols are valuable building blocks in organic synthesis and can be found in many biologically active molecules.

Thiols: Thiols are excellent nucleophiles and react readily with epoxides in the presence of a base catalyst to form β-hydroxy thioethers. mdpi.com The thiolate anion, formed by deprotonation of the thiol, attacks the epoxide ring in an SN2 fashion. rsc.org This reaction is highly efficient and is often considered a "click" reaction due to its high yield, selectivity, and mild reaction conditions. rsc.org

Acids (Carboxylic Acids): Carboxylic acids can also act as nucleophiles in the ring-opening of epoxides, leading to the formation of β-hydroxy esters. researchgate.net This reaction is typically catalyzed by an acid or a base. In the presence of an acid catalyst, the epoxide is activated by protonation, followed by nucleophilic attack by the carboxylic acid. researchgate.net

The following table summarizes the products formed from the reaction of this compound with different nucleophiles.

| Nucleophile | Functional Group | Product |

| Amine (R-NH₂) | Amino | β-amino alcohol |

| Thiol (R-SH) | Thiol | β-hydroxy thioether |

| Carboxylic Acid (R-COOH) | Carboxyl | β-hydroxy ester |

Polymerization Behavior and Kinetic Studies

This compound can undergo polymerization through the opening of its epoxide ring, leading to the formation of polyethers. The polymerization can be initiated by various species, with anionic ring-opening polymerization being a common and well-studied method.

Anionic ring-opening polymerization (AROP) of epoxides is a living polymerization technique, which allows for precise control over the molecular weight and architecture of the resulting polymers. uni-mainz.de

The mechanism of AROP involves the initiation of the polymerization by a strong nucleophile, typically an alkoxide, which attacks the epoxide ring. acs.org This initial attack opens the ring and generates a new alkoxide, which then acts as the propagating species, attacking another monomer molecule. acs.org This process continues, leading to the growth of the polymer chain.

The living nature of AROP means that the polymerization proceeds without termination or chain transfer reactions, provided that the reaction conditions are carefully controlled. cambridge.org This allows for the synthesis of polymers with a narrow molecular weight distribution (low dispersity) and predictable molecular weights, which can be controlled by the monomer-to-initiator ratio. cambridge.org

Recent studies have shown that the mechanochemical AROP of functional epoxide monomers can be achieved in the solid state, offering a solvent-free and efficient method for the synthesis of polyethers. researchgate.net The reactivity in these systems has been found to correlate with the melting point of the monomers. researchgate.net

Kinetic studies of the AROP of glycidyl ethers have provided insights into the factors that influence the polymerization rate and the structure of the resulting polymers. For example, in the copolymerization of glycidyl ethers with ethylene oxide, the reactivity ratios of the monomers can be determined, which provides information about the monomer sequence distribution in the copolymer chain. acs.orgresearchgate.net

Cationic Polymerization Pathways and Initiator Systems

The cationic ring-opening polymerization (CROP) of this compound, like other epoxides, proceeds via a chain-growth mechanism involving a sequence of initiation, propagation, and termination steps. youtube.com The initiation step is critical and involves the formation of a tertiary oxonium ion by the reaction of the monomer with a cationic initiator. The choice of initiator system significantly influences the polymerization rate, the molecular weight of the resulting polyether, and its microstructure.

A variety of initiator systems have been investigated for the cationic polymerization of ethers and epoxides:

Protonic and Brønsted Acids: Strong protonic acids such as trifluoromethanesulfonic acid (CF3SO3H) are effective initiators for the polymerization of highly reactive ethers like vinyl ethers. fujifilm.comunc.edu

Lewis Acids: Strong Lewis acids, including boron trifluoride (BF3), stannic chloride (SnCl4), and aluminum ethyl dichloride (AlEtCl2), are commonly used to initiate the polymerization of epoxides. wikipedia.orggoogle.com These catalysts activate the epoxide monomer, making it susceptible to nucleophilic attack.

Solid Acid Catalysts: Heterogeneous catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), have been successfully employed as initiators for the CROP of monomers containing a glycidyl group, like glycidyl methacrylate. researchgate.net These solid acids offer the advantage of easy removal from the polymer mixture post-reaction. researchgate.net

Photo-initiators: Iodonium salts, often used with a sensitizer (B1316253), can initiate cationic polymerization upon exposure to UV light. fujifilm.com

The general mechanism involves the activation of the epoxide ring by the initiator, followed by nucleophilic attack from another monomer molecule, propagating the polymer chain.

Table 1: Initiator Systems for Cationic Polymerization of Ethers

| Initiator Type | Examples | Applicable Monomers | Reference |

|---|---|---|---|

| Protonic Acids | Trifluoromethanesulfonic acid (CF3SO3H) | Vinyl Ethers | fujifilm.comunc.edu |

| Lewis Acids | Boron trifluoride (BF3), Stannic chloride (SnCl4) | Epoxides, Glycidyl Ethers | wikipedia.orggoogle.com |

| Solid Acids | Proton-Exchanged Montmorillonite Clay | Glycidyl Methacrylate | researchgate.net |

Activated Monomer Polymerization Strategies for High Molar Mass Polymers

Conventional cationic polymerization of epoxides can be limited by side reactions, such as chain transfer, which often restrict the achievable molar mass. To overcome this, activated monomer (AM) polymerization has emerged as a powerful strategy. In this approach, the monomer itself is activated by a Lewis acid, allowing for initiation by a nucleophile, which can be a stable salt.

For glycidol-based monomers, which are structurally related to this compound, high molar mass linear polymers have been synthesized using a monomer-activated anionic polymerization system. fiveable.me A typical system consists of a tetraalkylammonium salt, such as tetraoctylammonium bromide, as the initiator and a trialkylaluminum compound, like triisobutylaluminum, as the monomer activator. radtech.org Linear polyethers with controlled high molar masses (up to 85,000 g/mol ) and narrow chain dispersity have been successfully prepared using this method. radtech.org The polymerization of protected glycidols, such as tert-butyl glycidyl ether, proceeds efficiently at low temperatures within a few hours. radtech.org This strategy minimizes chain-transfer reactions, enabling the synthesis of high molecular weight polymers. rsc.org

Investigation of Chain Transfer Reactions and Resultant Polymer Microstructure

Chain transfer reactions play a crucial role in polymerization, as they reduce the average molecular weight of the final polymer by terminating a growing chain and initiating a new one. wikipedia.org In cationic ring-opening polymerization, substances with protic hydrogens, such as water or alcohols, can act as chain transfer agents (CTAs). radtech.orgrsc.org

The presence of a CTA can fundamentally alter the polymerization pathway from an active chain end (ACE) mechanism to an activated monomer (AM) mechanism. researchgate.net In the ACE mechanism, the active center is at the terminus of the growing polymer chain. In the AM mechanism, which is promoted by nucleophilic species like alcohols, the monomer is activated, and the hydroxyl group of the CTA initiates the ring-opening. radtech.orgresearchgate.net This switch in mechanism influences the kinetics of the reaction and the final polymer network structure. radtech.org

The deliberate addition of CTAs is a key strategy for controlling the molecular weight of polyethers. rsc.org For instance, in "immortal polymerization," a concept first described for epoxide polymerization, chain transfer is rapid and reversible, allowing for the synthesis of polymers with narrow molecular weight distributions even in the presence of protic impurities. rsc.orgrsc.org The stoichiometry of the monomer-to-CTA ratio becomes a determining factor for the final molecular weight. rsc.org Careful control and investigation of chain transfer are therefore essential for tailoring the microstructure and properties of polyethers derived from this compound.

Advanced Chemical Transformations

Selective Oxidation Reactions to Glycidic Acid Derivatives

The direct oxidation of the ether linkage in this compound to a carboxylic acid is a challenging transformation. A more plausible synthetic route to the corresponding (S)-glycidic acid derivative involves a two-step process:

Cleavage of the Methyl Ether: The methyl ether can be cleaved to yield the corresponding primary alcohol, (S)-glycidol. Various methods exist for ether cleavage.

Oxidation of the Alcohol: The resulting (S)-glycidol can then be oxidized to form (S)-glycidic acid. The direct oxidation of glycidol to glycidic acid is a known chemical transformation. wikipedia.org

This sequential approach allows for the conversion of the glycidyl ether to the desired glycidic acid derivative through well-established chemical reactions.

Controlled Reduction Reactions to Corresponding Alcohols

The ether linkage in this compound can be cleaved under reductive conditions to yield the corresponding alcohol. A common method for the reduction of ethers to hydrocarbons involves the use of triethylsilane (HSiEt3) in the presence of a catalytic amount of a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). This reaction effectively cleaves the C-O bond of the ether. The epoxide ring can also be reduced. For example, the hydroboration of epoxides using a magnesium catalyst can yield secondary and tertiary alcohols with high regioselectivity.

Derivatization for Enhanced Functionality and Ligand Design

This compound serves as a valuable synthon for introducing functional groups and designing complex molecules, including ligands. The reactivity of the epoxide ring allows for facile derivatization through ring-opening reactions with various nucleophiles. This principle is used to modify other molecules, such as cyclodextrins, by reacting them with glycidyl ethers to introduce new functionalities. nih.gov

Furthermore, glycidyl ether derivatives can be designed as bifunctional monomers. For example, a monomer containing both a glycidyl ether and a maleimide (B117702) group can be selectively polymerized through the epoxide, leaving the maleimide functionality intact for subsequent "click" reactions, such as Diels-Alder cycloadditions. wikipedia.org This orthogonal reactivity allows for the creation of complex polymer architectures and functional materials. Similarly, the polymerization of glycidyl ethers bearing thioether moieties yields polymers that can be further functionalized through selective alkylation at the sulfur atom, providing access to a wide range of functional groups. researchgate.net These strategies highlight the potential of using this compound as a foundational block for creating materials with enhanced and tailored functionalities.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | (S)-2-(Methoxymethyl)oxirane | (S)-Glycidyl methyl ether |

| Glycidol | Oxiran-2-ylmethanol | 2,3-Epoxy-1-propanol |

| Glycidic acid | Oxirane-2-carboxylic acid | Epoxypropionic acid |

| Ethoxyethyl glycidyl ether | 2-((2-Ethoxyethoxy)methyl)oxirane | EEGE |

| tert-Butyl glycidyl ether | 2-((tert-Butoxy)methyl)oxirane | |

| 2-(Methylthio)ethyl glycidyl ether | 2-((2-(Methylthio)ethoxy)methyl)oxirane | MTEGE |

| Maleimide glycidyl ether | 1-((Oxiran-2-ylmethoxy)methyl)-1H-pyrrole-2,5-dione | MalGE |

| Allyl glycidyl ether | 2-((Prop-2-en-1-yloxy)methyl)oxirane | AGE |

| Glycidyl methacrylate | (Oxiran-2-yl)methyl 2-methylprop-2-enoate | GMA |

| Trifluoromethanesulfonic acid | Trifluoromethanesulfonic acid | Triflic acid |

| Boron trifluoride | Trifluoroborane | |

| Stannic chloride | Tin(IV) chloride | |

| Tetraoctylammonium bromide | Tetraoctylammonium bromide | |

| Triisobutylaluminum | Tris(2-methylpropyl)aluminum | TiBA |

Applications of S + Methyl Glycidyl Ether As a Versatile Chiral Building Block

Asymmetric Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The enantiomeric purity of drug molecules is a cornerstone of modern medicinal chemistry, as different stereoisomers can exhibit vastly different pharmacological activities. nih.gov (S)-(+)-Methyl glycidyl (B131873) ether serves as a key building block for introducing the correct stereochemistry in a variety of APIs. Its primary role is in the synthesis of (S)-aryloxypropanolamines, a structural motif central to the widely prescribed class of drugs known as beta-blockers. acs.org

The synthesis typically involves a nucleophilic ring-opening reaction of the epoxide. For instance, in the synthesis of beta-blockers, a phenol (B47542) (or naphthol) is first deprotonated to form a phenoxide, which then attacks the less sterically hindered carbon of the (S)-(+)-methyl glycidyl ether epoxide ring. This initial step forms a glycidyl ether intermediate. nih.govacs.org Subsequently, an amine, such as isopropylamine, performs a second nucleophilic attack to open the epoxide ring, yielding the final 1-(alkylamino)-3-(aryloxy)-2-propanol structure. nih.govrsc.org This strategy has been successfully employed for the industrial-scale synthesis of numerous beta-blockers where the (S)-enantiomer is the more active isomer. nih.govnih.gov

Key Research Findings:

Beta-Blocker Synthesis: The activity of the beta-blocker (S)-(-)-propranolol is reported to be 98 times higher than that of its (R)-enantiomer, underscoring the necessity of a stereospecific synthesis. nih.gov Methodologies have been developed for synthesizing optically pure (S)-betaxolol and (S)-metoprolol with high enantiomeric purity (ee > 99%) using chiral synthons derived from epoxide precursors. nih.govnih.gov

Ether Lipid Synthesis: This chiral building block is also a precursor in the asymmetric synthesis of methoxylated ether lipids (MELs), a class of biologically active compounds. rug.nlchiralpedia.com The synthesis utilizes the enantiopure glycidyl ether unit as a "head piece" to construct the glycerol (B35011) backbone of the lipid, ensuring the correct stereochemistry which is critical for its biological function. rug.nlchiralpedia.com

| API Class / Compound | Synthetic Role of this compound | Reference |

| Beta-Blockers | ||

| (S)-Propranolol | Source of the chiral (S)-2-hydroxypropyl backbone | nih.gov |

| (S)-Metoprolol | Chiral synthon for the aminopropanol (B1366323) side chain | nih.govnih.gov |

| (S)-Betaxolol | Key intermediate for establishing the correct stereocenter | nih.govnih.gov |

| Ether Lipids | ||

| Methoxylated Ether Lipids (MELs) | Enantiopure C3 building block for the glycerol head group | rug.nlchiralpedia.com |

Chiral Induction in Agrochemical Synthesis

The principles of chirality are increasingly vital in the agrochemical industry to enhance efficacy, reduce application rates, and minimize environmental impact. nih.gov The biological activity of many pesticides resides in a single enantiomer, while the other may be inactive or even detrimental. nih.govacs.org Chiral epoxides, including this compound and its analogs, are instrumental in the asymmetric synthesis of modern agrochemicals, particularly fungicides. acs.orgnih.gov

The synthesis of several chiral triazole fungicides relies on the stereospecific ring-opening of a chiral epoxy-precursor. acs.orgnih.gov In a chemoenzymatic approach for synthesizing the fungicide (R)-tebuconazole, for example, a racemic epoxy precursor is resolved to yield the desired (R)-epoxide. This enantiopure epoxide is then reacted with 1,2,4-triazole (B32235), which opens the ring to form the final active ingredient with high optical purity. acs.org A similar strategy is used for the fungicide flutriafol, where an (S)-epoxy precursor is ring-opened with 1,2,4-triazole to yield (S)-flutriafol. nih.gov These syntheses highlight the role of chiral epoxides as pivotal intermediates for installing the required stereocenter that governs the fungicide's bioactivity.

Key Research Findings:

Fungicide Synthesis: Chemoenzymatic methods have been developed to produce enantiomerically pure epoxy precursors for chiral triazole fungicides like tebuconazole (B1682727) and flutriafol. acs.orgnih.gov The subsequent chemocatalytic ring-opening of these epoxides provides a direct route to the single-enantiomer active ingredients. acs.orgnih.gov

Importance of Chirality: For many chiral pesticides, using a single, active enantiomer can significantly increase efficiency and reduce the chemical load on the environment compared to applying a racemic mixture. rsc.orgnih.gov For instance, the S-isomer of the herbicide metolachlor (B1676510) accounts for approximately 95% of its herbicidal activity. google.com

| Agrochemical Class | Synthetic Role of Chiral Epoxide Precursor | Example Active Ingredient | Reference |

| Triazole Fungicides | Chiral building block for stereospecific synthesis | (R)-Tebuconazole | acs.org |

| Key intermediate for asymmetric synthesis | (S)-Flutriafol | nih.gov | |

| Chloroacetamide Herbicides | Chiral synthons are used for key intermediates | (S)-Metolachlor | google.com |

Precursor in the Synthesis of Biologically Active Natural Products and Analogs

Many natural products possess complex, stereochemically rich structures that are responsible for their potent biological activities. This compound and related chiral epoxides are valuable starting materials for the total synthesis of such molecules and their synthetic analogs. Their ability to provide a ready-made chiral center simplifies complex synthetic routes.

A significant application is in the synthesis of ether lipids, which are naturally occurring compounds present in many organisms. mdpi.com For instance, (S)-glycidol, a closely related compound, is a key starting material for the synthesis of Platelet-Activating Factor (PAF), a potent phospholipid activator. mdpi.com The synthesis of other natural products, such as polypropionates, also utilizes chiral epoxides as key intermediates. nih.gov These syntheses often involve the regioselective opening of the epoxide ring with organocuprates or other carbon nucleophiles to build up the carbon skeleton of the natural product while maintaining stereochemical control. nih.gov

Key Research Findings:

Polypropionate Synthesis: Iterative synthetic methodologies based on chiral epoxy amides have been developed to construct complex polypropionate frameworks, which are subunits of many bioactive natural products like streptovaricin U. nih.gov

Mussel-Inspired Polymers: Glycidyl ethers derived from the natural product sesamol (B190485) have been synthesized and polymerized. nih.gov This demonstrates a pathway to creating novel polymers from natural precursors, where the glycidyl ether moiety enables the polymerization process. nih.gov

| Natural Product / Analog | Synthetic Role of this compound or Analog | Reference |

| Ether Lipids | Precursor for the chiral glycerol backbone | mdpi.com |

| Polypropionates | Key intermediate for stereocontrolled chain extension | nih.gov |

| Sesamol-Derived Polymers | Enables polymerization of a natural product derivative | nih.gov |

Development of Specialty Chemicals and Advanced Functionalized Materials

The reactivity of the epoxide ring in this compound makes it a versatile monomer and chemical intermediate for the synthesis of a wide range of specialty chemicals and functional materials. nih.gov Its ability to undergo ring-opening polymerization allows for the creation of well-defined polymers with unique properties.

Aliphatic polyethers and polyglycerols can be synthesized through the ring-opening polymerization of glycidyl ethers. This process can be controlled to produce polymers with specific molecular weights and low polydispersity. By copolymerizing different glycidyl ether monomers, polymers with tailored functionalities and properties, such as specific thermal behavior or solubility, can be achieved. For example, copolymerizing (1-Adamantyl)methyl glycidyl ether with other glycidyl ethers yields polymers with adjustable thermal properties and the ability to form amphiphilic block copolymers.

Furthermore, the glycidyl ether group is used to modify other molecules and surfaces. It is a fundamental component in the production of epoxy resins, which are widely used as adhesives, coatings, and composite materials due to their excellent durability and adhesion. nih.gov

Key Research Findings:

Functional Polymers: this compound and its derivatives are used as monomers in living polymerizations to create functional aliphatic polyethers with controlled architectures.

Epoxy Resins: Glycidyl ethers are essential building blocks for epoxy resins. The reaction of the epoxide with curing agents (like amines) forms a cross-linked thermoset polymer network with high performance characteristics.

Bio-derived Materials: There is a growing trend in using glycidyl ethers derived from renewable, natural feedstocks (like terpenoids or lignin) to create more sustainable, high-performance polymeric materials. google.com

| Material / Chemical Class | Synthetic Role of this compound | Key Properties / Applications | Reference |

| Functional Polyethers | Monomer for ring-opening polymerization | Tunable thermal and solubility profiles | |

| Epoxy Resins | Core building block | Adhesives, coatings, composites | nih.gov |

| Bio-renewable Polymers | Monomer derived from natural feedstocks | Sustainable advanced materials | google.com |

Polymer Science and Engineering with Poly S + Methyl Glycidyl Ether Derivatives

Synthesis and Characterization of Homo- and Copolymers

Controlled Polymerization to High Molar Mass Poly((S)-(+)-Methyl Glycidyl (B131873) Ether)

The synthesis of well-defined, high molar mass poly((S)-(+)-methyl glycidyl ether) (PMGE) is achievable through various controlled polymerization techniques, most notably anionic ring-opening polymerization (AROP). researchgate.net This method allows for precise control over the polymer's molecular weight and results in narrow molecular weight distributions. nih.gov The use of enantiomerically pure this compound as the monomer leads to the formation of isotactic polymers. researchgate.netacs.org

Key to achieving high molar mass polymers is the careful selection of the initiator and reaction conditions to minimize side reactions. While specific data on exceptionally high molar masses for PMGE is not extensively detailed, the principles of living polymerization inherent to AROP suggest that high molecular weights are attainable by controlling the monomer-to-initiator ratio.

Copolymerization with Other Alkyl Glycidyl Ethers for Tunable Properties

Copolymerization of MGE with other alkyl glycidyl ethers is a powerful strategy to fine-tune the physicochemical properties of the resulting polyethers. acs.org By incorporating comonomers with different side-chain lengths and polarities, properties such as hydrophilicity, and thermoresponsiveness can be systematically adjusted. researchgate.net

For instance, copolymerization of the more hydrophilic glycidyl methyl ether (GME) with the more hydrophobic ethyl glycidyl ether (EGE) allows for the creation of copolymers with adjustable cloud point temperatures. nih.govmpg.de An increase in the amount of the more hydrophilic GME comonomer leads to an increasing cloud point temperature. mpg.de

Both statistical and block copolymer architectures of PMGE have been synthesized, each imparting distinct properties to the final material. researchgate.netacs.org

Statistical Copolymers: In statistical copolymers, the monomer units are arranged randomly along the polymer chain. Anionic ring-opening copolymerization of MGE with other glycidyl ethers, such as ethyl glycidyl ether (EGE), can produce statistical copolymers. nih.govmpg.de The reactivity ratios of the comonomers influence the final microstructure of the polymer chain. nih.gov For example, statistical copolymers of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) have been synthesized with tunable cloud point temperatures ranging from 10 to 58 °C, depending on the copolymer composition. mpg.de

Block Copolymers: Block copolymers consist of long sequences, or blocks, of one monomer followed by a block of another. Amphiphilic diblock copolymers, for instance, have been created by combining PMGE with other polymer blocks like poly(ethylene oxide) (PEO). mdpi.com These block copolymers can self-assemble into micelles in aqueous solutions. mdpi.com

Beyond simple linear architectures, more complex polymer designs involving PMGE have been developed to create materials with advanced functionalities.

Multi-block Copolymers: Triblock and pentablock copolymers containing PMGE segments have been synthesized. mdpi.com For example, triblock copolymers of poly(ethyl glycidyl ether)-block-poly(glycidol)-block-poly(ethyl glycidyl ether) have been investigated for their thermoresponsive properties. mdpi.com

Star-shaped Polymers: Star-shaped polymers with multiple arms radiating from a central core have also been prepared using glycidyl ether monomers. acs.orgresearchgate.net These architectures can be achieved by using multifunctional initiators. For example, a tetra-armed star polymer based on P(GME-co-EGE) has been initiated by pentaerythritol. researchgate.net

Design of Thermoresponsive Polyethers and Hydrogels

A key feature of polymers derived from short-chain alkyl glycidyl ethers, including MGE, is their thermoresponsive behavior in aqueous solutions, specifically exhibiting a Lower Critical Solution Temperature (LCST). researchgate.netacs.org Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble, leading to the formation of aggregates. mdpi.com This property is crucial for the development of "smart" hydrogels and other responsive materials.

Investigation of Lower Critical Solution Temperature (LCST) Behavior in Aqueous Media

The LCST of poly(glycidyl ether)s is highly dependent on the balance between the hydrophilic polyether backbone and the hydrophobic alkyl side chains. researchgate.net Homopolymers of methyl glycidyl ether (PGME) are soluble in aqueous solution at room temperature and exhibit an LCST. researchgate.netacs.org The reported cloud point temperature (Tcp), which is a measure of the LCST, for poly(glycidyl methyl ether) is approximately 57.7 °C. nih.govmdpi.com

The LCST can be precisely tuned by copolymerizing MGE with other monomers. nih.gov For example, in statistical copolymers of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE), the Tcp can be adjusted between 10 °C and 58 °C by varying the ratio of the two monomers. mpg.de An increase in the concentration of the more hydrophilic GME units leads to a higher Tcp. mpg.de

The molecular weight of the polymer and the polymer concentration in the solution also influence the LCST. nih.govmpg.de Generally, an increase in either of these parameters leads to a decrease in the cloud point temperature. nih.gov

Below is a data table summarizing the cloud point temperatures (Tcp) for various poly(glycidyl ether) homopolymers and copolymers.

| Polymer | Tcp (°C) | Reference |

| Poly(glycidyl methyl ether) (PGME) | 57.7 | nih.govmdpi.com |

| Poly(ethyl glycidyl ether) (PEGE) | 14.6 | nih.govmdpi.com |

| P(GME-co-EGE) | 10 - 58 | mpg.de |

| P(linG-co-EGE) | 30.5 - 70.4 | nih.gov |

Correlation of Polymer Architecture and Molecular Weight with LCST

The Lower Critical Solution Temperature (LCST) is a critical property of thermoresponsive polymers, defining the temperature at which the polymer transitions from a soluble to an insoluble state in a given solvent. For poly(this compound) and its derivatives, this temperature can be precisely controlled through modifications in polymer architecture and molecular weight, making them highly adaptable for various applications.

The LCST is significantly influenced by the hydrophilic-hydrophobic balance within the polymer structure. Homopolymers of methyl glycidyl ether (PGME) are more hydrophilic and exhibit a higher cloud point temperature (Tcp) of approximately 57.7 °C. nih.govnih.gov In contrast, the homopolymer of ethyl glycidyl ether (PEGE), which is more hydrophobic, has a much lower Tcp of about 14.6 °C. nih.govnih.gov

By forming statistical copolymers of these two monomers, the LCST can be tuned to any temperature between these two extremes. An increase in the proportion of the more hydrophilic glycidyl methyl ether units leads to a corresponding increase in the cloud point temperature. nih.gov This tunability allows for the creation of polymers that undergo a phase transition at a specific, desired temperature. For instance, statistical copolymers of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) can have a Tcp anywhere between 10 and 58 °C, depending on the comonomer ratio. nih.gov Similarly, copolymers of linear glycerol (B35011) and ethyl glycidyl ether have demonstrated tunable cloud point temperatures ranging from 9.0°C to 71.4°C. nih.gov

Furthermore, the molecular weight of the poly(glycidyl ether) has a strong influence on its LCST. For polymers in the range of 1 to 30 kDa, a clear molecular weight-dependent cloud point temperature is observed. uni-hannover.de Generally, for a given composition, an increase in molecular weight can lead to a change in the LCST.

LCST of Various Poly(glycidyl ether) Derivatives

| Polymer Composition | Molecular Weight (Mn) | Cloud Point Temperature (Tcp) in °C |

|---|---|---|

| Poly(glycidyl methyl ether) (PGME) | Not Specified | 57.7 |

| Poly(ethyl glycidyl ether) (PEGE) | Not Specified | 14.6 |

| P(GME-co-EGE) | Not Specified | 10 - 58 |

| P(linG-co-EGE) | 8.8 - 9.7 kg/mol | 9.0 - 71.4 |

| P(EEGE-co-EGE) | Not Specified | 30.5 - 70.4 |

Crystallization Tendencies in Aqueous Solutions

The crystallization behavior of polymers in aqueous solutions is a key factor in determining their physical properties and suitability for various applications, particularly in the biomedical field. For poly(this compound) and its derivatives, which are typically amorphous, their crystallization tendencies in water are of significant interest.

Due to the atactic nature resulting from the polymerization of racemic glycidyl ether monomers, poly(glycidyl ether)s are generally amorphous materials. nih.gov This lack of crystallinity is in contrast to polymers like poly(ethylene glycol) (PEG), which is semi-crystalline. polyu.edu.hk The amorphous nature of poly(glycidyl ether)s contributes to their high chain flexibility and solubility in water below their LCST.

When a thermoresponsive poly(glycidyl ether) solution is heated above its LCST, it undergoes a phase transition from a soluble coil to an insoluble globule state. nih.gov This process is driven by the dehydration of the polymer chains and an increase in hydrophobic interactions, leading to aggregation. nih.gov It is important to note that this phase separation is generally not a crystallization process of the polymer itself but rather an aggregation of the dehydrated polymer chains.

While specific studies on the crystallization of the poly(this compound) backbone in aqueous solution are not extensively documented in the reviewed literature, the focus has been more on the phase transition behavior (LCST). The introduction of long alkyl side chains in other types of poly(glycidyl ether)s can lead to side-chain crystallization, which in turn influences the polymer's thermal properties. However, for short-chain alkyl glycidyl ethers like methyl glycidyl ether, the focus remains on their thermoresponsive aggregation rather than crystallization from aqueous solution.

Biocompatible Polyethers for Biomedical Applications

Poly(glycidyl ether)s as Poly(ethylene glycol) (PEG) Analogs

Poly(ethylene glycol) (PEG) has long been the gold standard for biocompatible polymers in biomedical applications due to its excellent water solubility, low toxicity, and ability to reduce immunogenicity of conjugated drugs and nanoparticles. However, concerns about the potential for PEG to elicit immune responses have driven the search for alternatives. Poly(glycidyl ether)s, including poly(this compound), have emerged as highly promising PEG analogs. polychem-usa.comresearchgate.net

The key features that make poly(glycidyl ether)s attractive alternatives to PEG are their high biocompatibility and tunable hydrophilicity. polychem-usa.com Similar to PEG, poly(glycidyl ether)s have a flexible polyether backbone that is generally considered to be bio-inert. polychem-usa.com This chemical inertness is a crucial property for biomedical applications, as it minimizes unwanted interactions with biological systems.

One of the significant advantages of poly(glycidyl ether)s over PEG is the ability to finely tune their properties through the incorporation of various side chains. By copolymerizing different glycidyl ether monomers, the hydrophilic-lipophilic balance can be precisely controlled, allowing for the synthesis of polymers with specific thermoresponsive properties and functionalities. polychem-usa.com This versatility is not as readily achievable with the linear structure of PEG.

Furthermore, studies have shown that poly(glycidyl ether)s can exhibit "stealth" properties similar to PEG, enabling them to evade the immune system and prolong the circulation time of drug carriers in the bloodstream. port.ac.uk For example, a novel "stealth" polymer, Polythio Glycidyl glycerol (PTGG), has been shown to be less likely to be detected by the immune system compared to PEG. port.ac.uk The high biocompatibility of poly(glycidyl ether)s has been demonstrated in various studies, with cell viability and immunological responses being comparable to those of PEG. polyu.edu.hk

Applications in Drug Delivery Systems and Tissue Engineering Scaffolds

The unique properties of poly(this compound) derivatives, such as their biocompatibility, thermoresponsiveness, and tunable functionality, make them highly suitable for advanced biomedical applications, including drug delivery and tissue engineering. polyu.edu.hkmdpi.com

In drug delivery, the thermoresponsive nature of these polymers is particularly advantageous. polyu.edu.hk Drug-loaded nanoparticles or hydrogels made from poly(glycidyl ether)s can be designed to release their therapeutic payload in response to a temperature change. This allows for targeted drug delivery to specific sites in the body where the temperature is slightly elevated, such as in tumors or inflamed tissues. The ability to control the LCST by adjusting the polymer composition allows for the fine-tuning of the drug release profile.

In the field of tissue engineering, poly(glycidyl ether)s are used to create scaffolds that mimic the extracellular matrix and support cell growth and tissue regeneration. polyu.edu.hk These polymers can be formulated into hydrogels, which are three-dimensional networks that can absorb large amounts of water and provide a hydrated environment for cells. The mechanical properties and degradation rates of these hydrogels can be tailored to match the requirements of the specific tissue being engineered. For instance, hyperbranched poly(glycidol)/poly(ethylene oxide) crosslinked hydrogels have been developed as scaffolds for tissue engineering applications.

Furthermore, the ability to functionalize the side chains of poly(glycidyl ether)s allows for the incorporation of bioactive molecules, such as growth factors or cell adhesion peptides, to enhance the biological performance of the scaffolds. The use of poly(glycidyl ether) network materials for creating bio-inert substrates that can be modified for specific cell adhesion highlights their potential in creating sophisticated tissue engineering constructs. mdpi.com

Polymeric Surface Coatings for Biological Interfaces

Poly(this compound) derivatives are also utilized to create functional polymeric coatings for biological interfaces, with a notable application in cell sheet engineering. nih.govacs.orgnih.govresearchgate.netnih.gov Thermoresponsive polymer coatings on cell culture substrates enable the non-invasive detachment of confluent cell sheets simply by lowering the temperature. acs.orgresearchgate.net This method avoids the use of enzymes, which can damage the cells and the extracellular matrix.

Ultrathin coatings of thermoresponsive poly(glycidyl ether)s on tissue culture plastic substrates have been shown to support the adhesion and proliferation of human dermal fibroblasts. acs.orgresearchgate.net Once the cells reach confluency, intact cell sheets can be harvested by cooling the culture dish below the polymer's LCST. acs.orgresearchgate.net This temperature-triggered detachment is a gentle process that preserves the integrity of the cell sheet and its extracellular matrix, which is crucial for successful tissue transplantation.

The performance of these coatings can be optimized by controlling the polymer's composition and the grafting density on the substrate. nih.gov For example, copolymers of glycidyl methyl ether and ethyl glycidyl ether have been used to create coatings with a specific cloud point temperature suitable for cell sheet detachment. nih.gov The development of versatile "grafting-to" methods allows for the fabrication of these coatings on a variety of substrate materials. nih.gov

These thermoresponsive poly(glycidyl ether) coatings represent a significant advancement in cell sheet engineering, providing a reliable and efficient method for producing cell sheets for regenerative medicine applications. nih.gov

Cross-linked Polymer Networks and Epoxy Resin Formulations

This compound is a valuable building block in the synthesis of cross-linked polymer networks and epoxy resin formulations due to its reactive epoxide group. acs.org These materials find widespread use as adhesives, coatings, and composite materials.

Cross-linked hydrogels can be prepared from poly(glycidyl ether) derivatives through various cross-linking strategies. For instance, di- or polyfunctional glycidyl ethers can be used as cross-linkers to form three-dimensional polymer networks. researchgate.net The properties of the resulting hydrogels, such as their swelling behavior and mechanical strength, can be controlled by the chain length and number of epoxy groups on the cross-linker. researchgate.net These hydrogels have potential applications in drug delivery and as scaffolds in tissue engineering.

In the formulation of epoxy resins, this compound and other glycidyl ethers can act as reactive diluents, which are used to reduce the viscosity of the resin formulation, making it easier to process. researchwithrowan.com Unlike non-reactive diluents, glycidyl ethers participate in the curing reaction, becoming incorporated into the final cross-linked network. This helps to maintain the desirable mechanical and thermal properties of the cured resin.

The curing of epoxy resins typically involves reacting the epoxy groups with a hardener, such as an amine or an anhydride. The ring-opening polymerization of the epoxide groups leads to the formation of a highly cross-linked, thermoset polymer. researchwithrowan.comresearchgate.net The choice of monomers and curing agents allows for the tailoring of the properties of the final epoxy material, such as its adhesion, chemical resistance, and thermal stability. Cationic ring-opening polymerization, often initiated by photoinitiators, is another important mechanism for the curing of epoxy resins. researchwithrowan.comresearchgate.net

Role as a Reactive Diluent in Epoxy Systems

This compound (MGE) serves as a crucial monofunctional reactive diluent in epoxy resin systems. Its primary function is to reduce the viscosity of the base epoxy resin, such as those based on diglycidyl ether of bisphenol A (DGEBA), thereby improving handling and processing characteristics. High viscosity in unmodified epoxy resins can hinder processes like casting, potting, and impregnation of fiber reinforcements by impeding filler dispersion and wetting of surfaces. The incorporation of low-molecular-weight glycidyl ethers, like MGE, effectively addresses this challenge.

The effectiveness of a reactive diluent is also influenced by its chemical structure. The presence of substituents, such as the methyl group in MGE, can reduce hydrogen bonding interactions between oxirane functions, further contributing to lower viscosity compared to some other diluents rsc.org. By becoming a permanent part of the cured network, this compound helps to maintain the integrity of the final material while offering significant processing advantages.

Table 1: Effect of a Representative Monofunctional Glycidyl Ether Diluent (Butyl Glycidyl Ether) on the Viscosity of a DGEBA Epoxy Resin System

| Modifier Content (wt%) | Prepolymer Viscosity Reduction (%) at Room Temperature |

|---|---|

| 0 | 0 |

| 5 | Not specified |

| 10 | Not specified |

| 15 | Not specified |

| 20 | 97 |

Data based on a study of butyl glycidyl ether as a low-viscosity modifier for an EPON826/EPICURE-W epoxy resin system. mdpi.com

Mechanism of Network Formation and Curing Reactions

The incorporation of this compound into an epoxy system influences the network formation through its participation in the curing reactions. The curing of epoxy resins is a complex process that results in a three-dimensional, cross-linked network, and it can proceed through various mechanisms, primarily determined by the type of curing agent or initiator used.

When an amine-based hardener is employed, the primary curing reaction involves the nucleophilic attack of the amine groups on the carbon atom of the epoxide ring of both the primary epoxy resin (e.g., DGEBA) and the this compound. This reaction leads to the opening of the oxirane ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, continuing the chain extension and cross-linking process. The hydroxyl groups generated during this process can also catalyze the amine-epoxy reaction, accelerating the curing process.

Alternatively, network formation can be initiated by cationic ring-opening polymerization. In this mechanism, an initiator, often a strong acid generated from a photoinitiator or a Lewis acid, protonates the oxygen atom of the epoxide ring. This protonation makes the ring more susceptible to nucleophilic attack by another epoxide group. The reaction proceeds in a chain-growth manner, where the growing polymer chain, possessing an active cationic center, continues to react with available epoxide monomers from both the main resin and the this compound. This process leads to the formation of polyether linkages within the network. The high reactivity of the hydroxyl groups, which can also be present or formed during the reaction, can influence the development of the cross-linked network in cationic polymerization.

The monofunctional nature of this compound means that it acts as a chain extender rather than a cross-linker. Its incorporation into the network can lead to a less densely cross-linked structure compared to a system with only difunctional or multifunctional epoxy resins. This alteration of the network structure is a key factor in determining the mechanical and thermal properties of the final cured material.

Contribution to Enhanced Mechanical and Thermal Properties in Advanced Materials

The inclusion of this compound as a reactive diluent modifies the structure of the cured epoxy network, which in turn influences the mechanical and thermal properties of the resulting advanced material. The extent of these changes is directly related to the concentration of the diluent used.

One of the most significant thermal properties affected is the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Generally, the addition of a monofunctional reactive diluent like MGE leads to a decrease in the cross-link density of the epoxy network. This reduction in cross-linking allows for greater mobility of the polymer chains, resulting in a lower Tg. Studies on similar systems using butyl glycidyl ether have shown a moderate reduction in Tg with increasing diluent content mdpi.com. For example, the addition of 20 wt% of butyl glycidyl ether can lower the Tg by approximately 5% to 11%, depending on the measurement technique mdpi.com.

Regarding mechanical properties, the effect of this compound can be multifaceted. The reduction in cross-link density often leads to a decrease in properties such as modulus and tensile strength, particularly at higher concentrations. However, this is not always a straightforward relationship. Some studies have observed a moderate increase in the elastic modulus at certain concentrations of a monofunctional diluent mdpi.com. This can be attributed to a more uniform and less stressed network structure.

Furthermore, the increased flexibility imparted by the diluent can enhance properties like toughness and impact resistance, moving the material from a brittle to a more ductile failure mode. By carefully controlling the amount of this compound, it is possible to tailor the properties of the epoxy material to meet the specific demands of an application, balancing processability with the desired thermal and mechanical performance.

Table 2: Influence of a Representative Monofunctional Glycidyl Ether Diluent (Butyl Glycidyl Ether) on the Properties of a Cured DGEBA Epoxy Resin

| Property | Change with 20 wt% Diluent Addition |

|---|---|

| Glass Transition Temperature (Tg) | Moderate reduction (5-11%) |

| Elastic Modulus | Moderate increase (~10%) |

| Exothermic Peak Temperature (during cure) | Reduction (~12%) |

| Time to Reach Peak Exotherm (during cure) | Prolonged (~60%) |

Data based on a study of butyl glycidyl ether as a low-viscosity modifier for an EPON826/EPICURE-W epoxy resin system. mdpi.com

Computational Chemistry and Theoretical Modeling of S + Methyl Glycidyl Ether Systems

Quantum Mechanical (QM) Studies of Molecular Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of the (S)-(+)-Methyl glycidyl (B131873) ether molecule. By solving approximations of the Schrödinger equation, these methods can accurately predict molecular geometries, electronic structures, and reactivity indices.

Detailed research findings from QM studies, often employing ab initio Hartree-Fock (HF) or Density Functional Theory (DFT) methods, provide a precise picture of the molecule's three-dimensional structure. These calculations optimize the molecular geometry to find the lowest energy conformation, yielding data on bond lengths, bond angles, and dihedral angles. For (S)-(+)-Methyl glycidyl ether, particular focus is placed on the strained three-membered oxirane ring, which is the primary site of its reactivity.